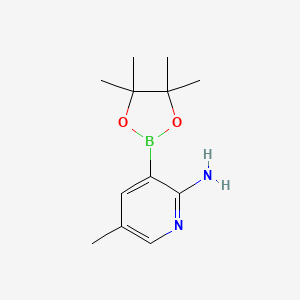![molecular formula C14H14ClN B11877505 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and a methylmethanamine group at the 4-yl position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of 3’-Chloro-[1,1’-biphenyl]-4-carboxylic acid: This can be achieved through a Suzuki cross-coupling reaction between 1-bromo-3-chloro-5-iodobenzene and arylboronic acids.
Conversion to 3’-Chloro-[1,1’-biphenyl]-4-yl chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents like thionyl chloride.
Amination: The acid chloride is reacted with N-methylmethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated biphenyls (PCBs): These compounds share a biphenyl core with multiple chlorine substitutions.
Biphenyl derivatives: Compounds like 4’-Chloro-[1,1’-biphenyl]-2-carbaldehyde.
Uniqueness
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Propriétés
Formule moléculaire |
C14H14ClN |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H14ClN/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9,16H,10H2,1H3 |
Clé InChI |
QAOZHEGJJWBFDG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)


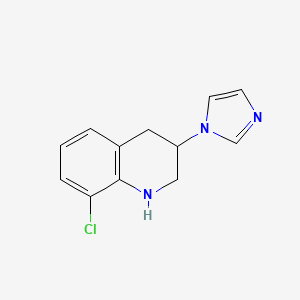
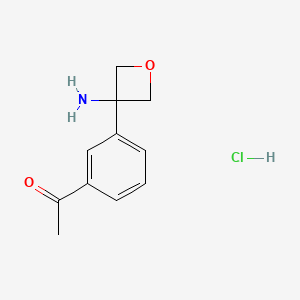
![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)

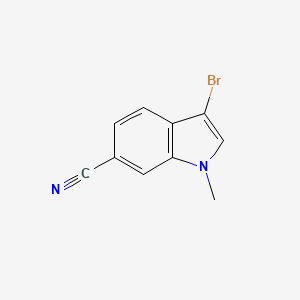
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
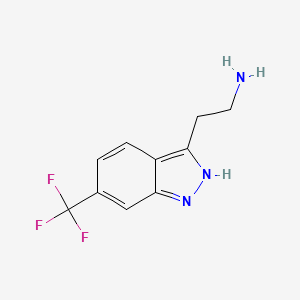


![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
